molecular formula C9H10F3NO3 B1169039 PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE CAS No. 122307-62-4

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE

Cat. No.: B1169039
CAS No.: 122307-62-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS 122307-62-4) is a pyridine derivative substituted at positions 2 (methyl), 3 (methoxy), and 4 (2,2,2-trifluoroethoxy), with an N-oxide at position 1 (Figure 1).
Properties: The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the N-oxide increases polarity, influencing solubility and reactivity.
Applications: Primarily used as an analytical standard in pharmaceutical research, ensuring quality control during drug development. It is supplied with validated analytical data (NMR, HPLC, mass spectrometry).

Properties

CAS No.

122307-62-4

Molecular Formula

C9H10F3NO3

Synonyms

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide

The starting material, 4-chloro-3-methoxy-2-methylpyridine N-oxide , is prepared through the oxidation of 4-chloro-3-methoxy-2-methylpyridine. Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. For instance, reaction with m-CPBA in dichloromethane at 0–25°C achieves near-quantitative conversion to the N-oxide.

Trifluoroethoxy Group Introduction

The halogen at position 4 is displaced via nucleophilic aromatic substitution using trifluoroethanol and a base. A representative protocol involves:

  • Reacting 4-chloro-3-methoxy-2-methylpyridine N-oxide with trifluoroethanol (1.5–2.0 equiv) and potassium carbonate (1.3–2.5 equiv) in refluxing trifluoroethanol (70–80°C) for 8–12 hours.

  • Removing excess trifluoroethanol via distillation and extracting the product with toluene.

Table 1: Reaction Conditions for Trifluoroethoxy Substitution

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes substitution rate
Molar Ratio (Base:Substrate)1.3:1–2.5:1Prevents side reactions
Reaction Time8–12 hoursEnsures completion
SolventTrifluoroethanolActs as reactant and solvent

This method, adapted from lansoprazole intermediate synthesis, achieves yields of 82–88% after purification.

Optimization of Nucleophilic Substitution Conditions

Base Selection and Stoichiometry

The choice of base significantly affects substitution efficiency. Potassium carbonate is preferred over stronger bases (e.g., sodium hydride) due to its mild reactivity and compatibility with trifluoroethanol. A molar ratio of 1.3:1 (base:substrate) balances nucleophile generation and minimizes side reactions such as demethylation.

Solvent and Temperature Effects

Using trifluoroethanol as both solvent and reactant simplifies the process by eliminating the need for additional solvents. Reflux temperatures (70–80°C) accelerate the reaction without degrading the N-oxide. Lower temperatures (e.g., 50°C) result in incomplete substitution, while higher temperatures (>85°C) risk over-oxidation.

Alternative Methodologies for Functional Group Introduction

Sequential Functionalization Prior to Oxidation

An alternative route involves introducing the trifluoroethoxy group before N-oxide formation:

  • 4-Chloro-3-methoxy-2-methylpyridine is reacted with trifluoroethanol and potassium carbonate.

  • The product, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine , is oxidized to the N-oxide using hydrogen peroxide.

While this approach avoids handling the reactive N-oxide intermediate, yields are lower (70–75%) due to competing side reactions during oxidation.

Direct Synthesis from Prefunctionalized Pyridines

Industrial methods utilize 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine as a precursor, which is oxidized to the N-oxide in situ. This one-pot process reduces purification steps but requires stringent control of oxidation conditions to prevent over-oxidation.

Large-Scale Synthesis and Process Optimization

Industrial-Scale Production

For commercial manufacturing, the reaction is scaled to 500–1000 L batches with the following modifications:

  • Continuous distillation for solvent recovery.

  • Automated pH control during extraction to minimize product loss.

  • Use of toluene for liquid-liquid extraction, achieving >99% purity after crystallization.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size0.1–1.0 kg100–500 kg
Reaction Time8–12 hours6–8 hours (optimized)
Yield82–88%85–90%

Analytical Techniques for Quality Control

Structural Confirmation

  • ¹H NMR : Distinct signals include a singlet for the methoxy group (δ 3.85–3.92 ppm) and a quartet for the trifluoroethoxy -CH₂- group (δ 4.50–4.70 ppm).

  • ¹³C NMR : The trifluoroethoxy carbon resonates at δ 122–126 ppm (q, J = 277 Hz).

  • IR Spectroscopy : Peaks at 1260 cm⁻¹ (C-O stretch) and 1120–1170 cm⁻¹ (C-F stretch) confirm functional groups.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) achieves a purity threshold of >99.5%.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 294.1 ([M+H]⁺).

Chemical Reactions Analysis

Key Steps:

  • N-Oxidation :
    Pyridine precursors are oxidized to N-oxides using 30% hydrogen peroxide or H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH}, generating reactive intermediates for subsequent nitration .

  • Nitration :
    The 4-position of the pyridine ring is selectively nitrated using nitric acid or nitrating mixtures (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at elevated temperatures (~75–90°C) .

  • Nitro-to-Alkoxy Substitution :
    The nitro group is replaced by a 2,2,2-trifluoroethoxy group via reaction with sodium trifluoroethoxide (NaOCH2CF3\text{NaOCH}_2\text{CF}_3) in polar aprotic solvents (e.g., DMSO) under reflux .

Example Synthesis Route

StepReactionConditionsYieldReference
1N-OxidationH2O2\text{H}_2\text{O}_2, AcOH, 50°C, 6h85%
2Nitration at C4HNO3\text{HNO}_3, 80°C, 4h78%
3Alkoxy SubstitutionNaOCH2CF3\text{NaOCH}_2\text{CF}_3, DMSO, 100°C, 12h72%

Acetoxylation of the Methyl Group

The 2-methyl group undergoes acetoxylation with acetic anhydride (Ac2O\text{Ac}_2\text{O}) under thermal conditions (90°C, 6h), forming a 2-acetoxymethyl intermediate. Subsequent hydrolysis with NaOH/EtOH yields the hydroxymethyl derivative .

Comparative Stability and Byproducts

  • Thermal Stability :
    The trifluoroethoxy group enhances thermal stability, allowing reactions at ≤120°C without decomposition .

  • Byproduct Formation :
    Minor byproducts include 3-methoxy-2-methyl-4-nitropyridine 1-oxide (from incomplete substitution) and ring-chlorinated derivatives under harsh chlorination conditions .

Scientific Research Applications

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Context

Lansoprazole-Related Compounds

Lansoprazole, a proton pump inhibitor, shares structural motifs with the target compound. Key derivatives include:

  • Compound 8f () : A benzimidazole-sulfinyl derivative with a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl group. Unlike the target compound, it includes a methanesulfinyl-benzimidazole moiety, enhancing its binding to proton pumps.
  • Lansoprazole Related Compound A (USP31) : Contains a sulfonylbenzimidazole group attached to the pyridine core. The N-oxide is retained, but the benzimidazole substituent confers distinct pharmacological activity.

Key Differences :

Feature Target Compound Lansoprazole-Related Compound A
Core Structure Pyridine 1-oxide Pyridine 1-oxide + Benzimidazole
Substituents 2-Me, 3-OMe, 4-TFE 3-Me, 4-TFE, sulfonylbenzimidazole
Application Analytical Standard Pharmaceutical Intermediate
Molecular Weight ~239.2 g/mol ~470–500 g/mol (estimated)

The benzimidazole derivatives exhibit enhanced pharmacological activity due to sulfinyl/sulfonyl groups, while the target compound’s simplicity makes it ideal for analytical purposes.

Chloromethyl Derivatives

2-Chloromethyl-3-Methyl-4-(2,2,2-Trifluoroethoxy)Pyridine (CAS 111119-36-9)
  • Structure : Similar to the target compound but replaces the N-oxide with a chloromethyl group at position 2.
  • Properties : The chlorine atom increases electrophilicity, making it a reactive intermediate in synthesis (e.g., for alkylation reactions).
  • Applications: Used in synthesizing agrochemicals and pharmaceuticals, contrasting with the target compound’s role as a non-reactive standard.

Comparison :

Property Target Compound Chloromethyl Derivative
Reactivity Stable (N-oxide) Highly reactive (Cl substituent)
Solubility Higher (polar N-oxide) Lower (non-polar Cl group)
Molecular Weight 239.2 g/mol 269.7 g/mol

Trifluoroethoxy-Substituted Pyridines in Agrochemicals

Pyriproxyfen ()
  • Structure: A pyridine derivative with 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy) substitution.
  • Application : Insect growth regulator, leveraging the trifluoroethoxy group for stability and bioavailability.

Contrast with Target Compound :

  • Substituents: Pyriproxyfen lacks the N-oxide and methoxy groups but includes a phenoxyphenoxy chain for insecticidal activity.
  • Functionality : The target compound’s N-oxide enhances polarity, whereas pyriproxyfen’s lipophilic side chains optimize membrane penetration.

Research Findings and Industrial Relevance

  • Synthetic Pathways : The target compound is synthesized via oxidation of 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine, while chloromethyl derivatives require halogenation steps.
  • Stability: The N-oxide group in the target compound improves thermal stability compared to non-oxide analogues, as evidenced by stringent loss-on-drying tests (<5.0% weight loss).
  • Analytical Utility : As a certified reference material, the compound ensures batch consistency in drug development, particularly for trifluoroethoxy-containing pharmaceuticals like lansoprazole.

Biological Activity

Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide , which has garnered attention for its potential therapeutic applications.

  • Molecular Formula : C₉H₁₀F₃NO₃
  • Molecular Weight : 237.18 g/mol
  • Purity : Typically 95% .

Biological Activities

The biological activity of pyridine derivatives often stems from their ability to interact with various biological targets. Here are some key activities associated with this specific compound:

1. Antioxidant Activity

Pyridine derivatives can exhibit antioxidant properties by scavenging free radicals. The presence of methoxy and trifluoroethoxy groups enhances electron-donating capabilities, which is crucial for neutralizing reactive oxygen species (ROS) .

2. Antimicrobial Properties

Research indicates that pyridine compounds possess antimicrobial activity against a range of pathogens. The trifluoroethoxy group may contribute to membrane disruption in bacterial cells, leading to increased permeability and cell death .

3. Anti-inflammatory Effects

Pyridine derivatives have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various pyridine derivatives, including 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide. Results showed that this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant potential .

Case Study 2: Antimicrobial Activity

In a comparative study of several pyridine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of this pyridine derivative revealed its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenging ROS; reducing lipid peroxidation
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of iNOS and COX-2

Q & A

Q. What are standard synthetic routes for preparing 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide?

Methodological Answer: Synthesis typically involves multi-step functionalization of a pyridine core. For example:

  • Step 1: Introduce the trifluoroethoxy group via nucleophilic aromatic substitution (NAS) using 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Methoxy and methyl groups can be added sequentially using methylating agents (e.g., CH₃I) and methoxylation reagents (e.g., NaOMe), ensuring regioselectivity via directing groups or protecting strategies .
  • Step 3: Oxidation to the 1-oxide is achieved with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
    Key Validation: Monitor intermediate purity via HPLC (e.g., retention time 0.88 minutes, as in related compounds) and confirm mass spectrometry (e.g., m/z 531 [M-H]⁻) .

Q. How can researchers characterize the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and oxidation state. For example, a singlet at δ 2.56 ppm (3H) indicates a methyl group, while fluorine coupling patterns verify trifluoroethoxy placement .
  • LCMS/HPLC: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and correlate retention times with structurally similar pyridine oxides .
  • Elemental Analysis: Verify empirical formula (e.g., C₁₀H₁₁F₃NO₃) to confirm synthetic accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoroethoxy introduction be addressed?

Methodological Answer: Regioselectivity in NAS is influenced by:

  • Directing Groups: Temporarily install a nitro or amino group at the desired position to direct trifluoroethoxy substitution, followed by deprotection .
  • Metal Catalysis: Use Pd-catalyzed C-O coupling (e.g., Buchwald-Hartwig conditions) for sterically hindered positions, as demonstrated in pyridazine derivatives .
    Troubleshooting: If competing substitutions occur, adjust solvent polarity (e.g., switch from DMF to THF) or employ kinetic control via low-temperature reactions .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • DFT Calculations: Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate unexpected tautomers or stereochemical impurities .
  • Isotopic Labeling: Use 13C^{13}C-labeled starting materials to track substituent incorporation and validate coupling patterns .
  • X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal analysis, as applied to related pyridine oxides in patent literature .

Q. How can researchers optimize reaction yields in the final oxidation step?

Methodological Answer:

  • Oxidant Screening: Test alternatives to m-CPBA (e.g., H₂O₂/AcOH, oxone) to minimize over-oxidation byproducts.
  • Solvent Effects: Polar aprotic solvents (e.g., CH₃CN) enhance m-CPBA efficiency, while additives like NaHCO₃ buffer acidic byproducts .
  • Kinetic Monitoring: Use in-situ IR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .

Q. How to design bioactivity assays for this compound’s potential pharmacological applications?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorescence polarization (FP) or time-resolved FRET (TR-FRET), as applied to pyridine-based inhibitors in prior studies .
  • Cellular Uptake Studies: Use radiolabeled 18F^{18}F analogs to quantify permeability in Caco-2 cell monolayers, correlating with logP values .
  • Metabolic Stability: Assess hepatic clearance via liver microsome incubations (e.g., human CYP3A4) with LCMS quantification of parent compound depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.